2-(4-Methylphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-METHYLPHENOXY)-1-[4-(2-NITROBENZYL)PIPERAZINO]-1-ETHANONE is a complex organic compound with a unique structure that combines a phenoxy group, a nitrobenzyl group, and a piperazine moiety
Preparation Methods
The synthesis of 2-(4-METHYLPHENOXY)-1-[4-(2-NITROBENZYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 4-methylphenol with an appropriate halogenated ethanone to form the phenoxy intermediate. This intermediate is then reacted with 4-(2-nitrobenzyl)piperazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate .
Chemical Reactions Analysis
2-(4-METHYLPHENOXY)-1-[4-(2-NITROBENZYL)PIPERAZINO]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Photoreactions: The nitrobenzyl group can undergo photoreactions, where exposure to light can lead to the formation of reactive intermediates
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of sensors and indicators for detecting specific chemical agents.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENOXY)-1-[4-(2-NITROBENZYL)PIPERAZINO]-1-ETHANONE involves its ability to undergo photoreactions. The nitrobenzyl group acts as a photoreactive moiety, which, upon exposure to light, can generate reactive intermediates that interact with target molecules. This property is particularly useful in drug delivery systems where controlled release of the drug is desired .
Comparison with Similar Compounds
Similar compounds include:
4-(4-Nitrobenzyl)pyridine: Used as a colorimetric indicator for alkylating agents.
2-Methyl-4-nitrobenzoic acid: Used in various chemical reactions and as a precursor in organic synthesis.
4-Methylphenoxyacetic acid: Used in the synthesis of herbicides and other agrochemicals.
Properties
Molecular Formula |
C20H23N3O4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23N3O4/c1-16-6-8-18(9-7-16)27-15-20(24)22-12-10-21(11-13-22)14-17-4-2-3-5-19(17)23(25)26/h2-9H,10-15H2,1H3 |
InChI Key |
HEHWPJJECDMNTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.